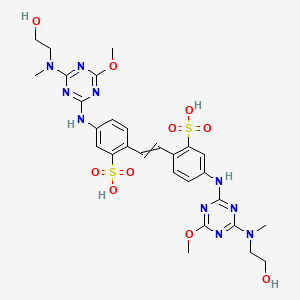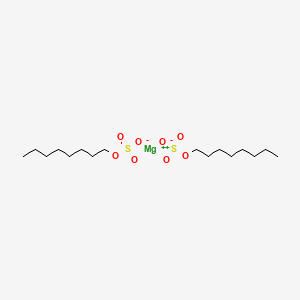
Sulfuric acid, monooctyl ester, magnesium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid, monooctyl ester, magnesium salt: is a chemical compound known for its surfactant properties. It is commonly used in various industrial and household applications due to its ability to reduce surface tension and enhance the mixing of liquids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sulfuric acid, monooctyl ester, magnesium salt typically involves the sulfation of octyl alcohol with sulfur trioxide. This reaction is carried out in a continuous reactor, such as a falling film reactor, to ensure efficient mixing and reaction . The reaction conditions usually include a temperature range of 30-60°C and a molar ratio of 1:1 for sulfur trioxide and octyl alcohol .
Industrial Production Methods: In industrial settings, the sulfated product is neutralized with magnesium hydroxide to form the magnesium salt. This process can be carried out in large-scale reactors to produce significant quantities of the compound. The final product is then purified and dried to obtain the desired form, either as a solid or a liquid .
Chemical Reactions Analysis
Types of Reactions: Sulfuric acid, monooctyl ester, magnesium salt primarily undergoes hydrolysis reactions. In acidic hydrolysis, the compound reacts with water to form octyl alcohol and sulfuric acid . In basic hydrolysis, it forms magnesium sulfate and octyl alcohol .
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis: Involves the use of a strong base such as sodium hydroxide or potassium hydroxide.
Major Products:
Acidic Hydrolysis: Octyl alcohol and sulfuric acid.
Basic Hydrolysis: Magnesium sulfate and octyl alcohol.
Scientific Research Applications
Sulfuric acid, monooctyl ester, magnesium salt has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of sulfuric acid, monooctyl ester, magnesium salt involves its surfactant properties. The compound reduces the surface tension between liquids, allowing them to mix more easily. This is achieved through the interaction of the hydrophobic octyl group with non-polar substances and the hydrophilic sulfate group with polar substances . This dual interaction facilitates the formation of micelles, which encapsulate and solubilize otherwise immiscible substances .
Comparison with Similar Compounds
Sodium lauryl sulfate: Another widely used surfactant with similar properties but different molecular structure.
Ammonium lauryl sulfate: Similar in function but uses ammonium instead of magnesium as the counterion.
Magnesium lauryl sulfate: Similar to sulfuric acid, monooctyl ester, magnesium salt but with a longer alkyl chain.
Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring both strong detergency and mildness to the skin .
Properties
CAS No. |
67633-86-7 |
|---|---|
Molecular Formula |
C16H34MgO8S2 |
Molecular Weight |
442.9 g/mol |
IUPAC Name |
magnesium;octyl sulfate |
InChI |
InChI=1S/2C8H18O4S.Mg/c2*1-2-3-4-5-6-7-8-12-13(9,10)11;/h2*2-8H2,1H3,(H,9,10,11);/q;;+2/p-2 |
InChI Key |
QJAKHFOENYXAQI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)[O-].CCCCCCCCOS(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)

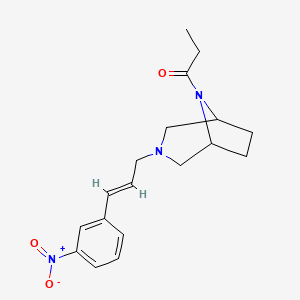
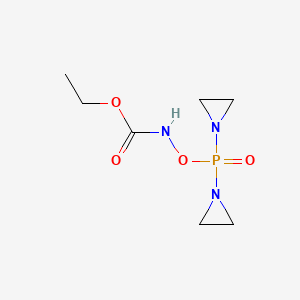
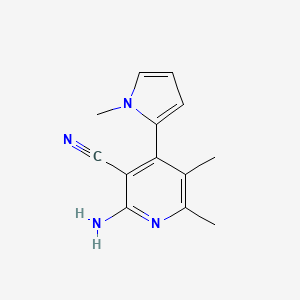
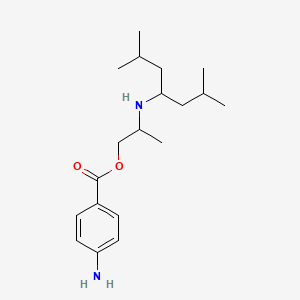
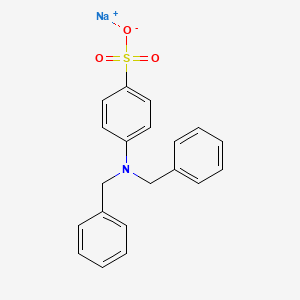
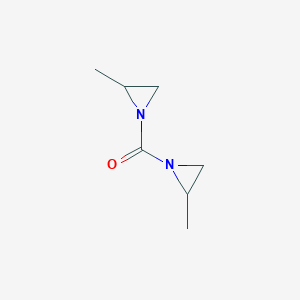
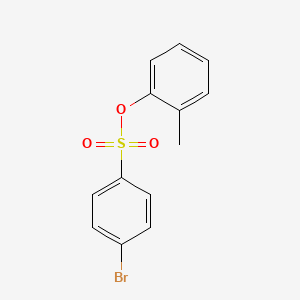
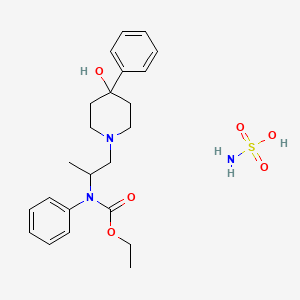
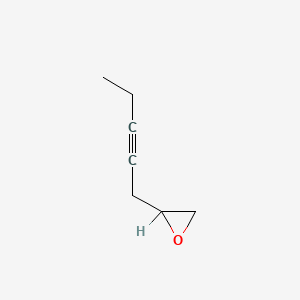
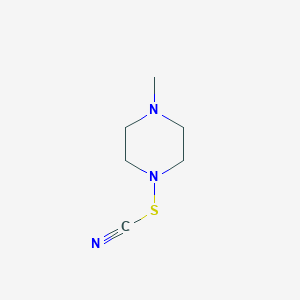
![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)
